6-(1-methylhydrazinyl)-2-aminopyrimidin-4(1H)-one
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Overview
Description
6-(1-Methylhydrazinyl)-2-aminopyrimidin-4(1H)-one is a heterocyclic compound with potential applications in various fields of science and industry. This compound features a pyrimidine ring substituted with a methylhydrazinyl group and an amino group, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-methylhydrazinyl)-2-aminopyrimidin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 2-(1-methylhydrazinyl)pyridine as a bidentate directing group in cobalt-catalyzed cyclization reactions . The reaction conditions often include an inert atmosphere, such as argon, and the use of dry solvents like dichloromethane or tetrahydrofuran .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(1-Methylhydrazinyl)-2-aminopyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The amino and methylhydrazinyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce various substituted pyrimidines .
Scientific Research Applications
6-(1-Methylhydrazinyl)-2-aminopyrimidin-4(1H)-one has several applications in scientific research:
Mechanism of Action
The mechanism by which 6-(1-methylhydrazinyl)-2-aminopyrimidin-4(1H)-one exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in coordination complexes, which can then participate in catalytic cycles . Additionally, its hydrazinyl group can form hydrogen bonds and other interactions with biological macromolecules, influencing their function .
Comparison with Similar Compounds
Similar Compounds
Hydrazine: A simpler compound with similar reactivity but lacking the pyrimidine ring.
2-(1-Methylhydrazinyl)pyridine: Shares the methylhydrazinyl group but has a different ring structure.
5-(1-Methylhydrazinyl)-1H-tetrazole: Another heterocyclic compound with a similar functional group but different ring system.
Uniqueness
6-(1-Methylhydrazinyl)-2-aminopyrimidin-4(1H)-one is unique due to its combination of a pyrimidine ring with both an amino and a methylhydrazinyl group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
67873-21-6 |
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Molecular Formula |
C5H9N5O |
Molecular Weight |
155.16 g/mol |
IUPAC Name |
2-amino-4-[amino(methyl)amino]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C5H9N5O/c1-10(7)3-2-4(11)9-5(6)8-3/h2H,7H2,1H3,(H3,6,8,9,11) |
InChI Key |
AESGJYVQDCJVQY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC(=O)NC(=N1)N)N |
Origin of Product |
United States |
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